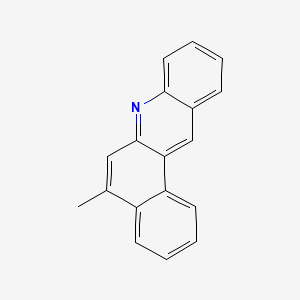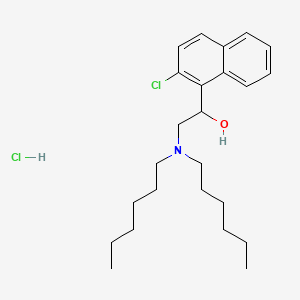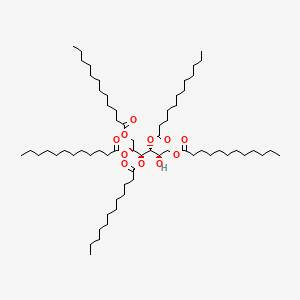
D-Glucitol 1,3,4,5,6-pentalaurate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Glucitol 1,3,4,5,6-pentalaurate is a chemical compound with the molecular formula C66H124O11 and a molecular weight of 1093.68416 . It is a derivative of D-glucitol (also known as sorbitol), where five hydroxyl groups are esterified with lauric acid. This compound is known for its amphiphilic properties, making it useful in various applications, including as a surfactant and emulsifier.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of D-Glucitol 1,3,4,5,6-pentalaurate typically involves the esterification of D-glucitol with lauric acid. This reaction can be catalyzed by various agents, including acid catalysts like sulfuric acid or enzymatic catalysts such as lipases. The reaction conditions often include elevated temperatures and the removal of water to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of immobilized enzymes can also enhance the efficiency and sustainability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
D-Glucitol 1,3,4,5,6-pentalaurate can undergo various chemical reactions, including:
Hydrolysis: Breaking down the ester bonds to yield D-glucitol and lauric acid.
Oxidation: Oxidizing the hydroxyl groups to form corresponding ketones or aldehydes.
Reduction: Reducing the ester groups to alcohols.
Common Reagents and Conditions
Hydrolysis: Typically performed in the presence of water and an acid or base catalyst.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Major Products Formed
Hydrolysis: D-glucitol and lauric acid.
Oxidation: Various ketones or aldehydes depending on the specific hydroxyl group oxidized.
Reduction: Alcohols derived from the ester groups.
Applications De Recherche Scientifique
D-Glucitol 1,3,4,5,6-pentalaurate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions and formulations.
Biology: Employed in the study of cell membranes and as a component in liposome formulations.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of cosmetics, food additives, and biodegradable plastics.
Mécanisme D'action
The mechanism of action of D-Glucitol 1,3,4,5,6-pentalaurate is primarily related to its amphiphilic properties. It can interact with both hydrophilic and hydrophobic molecules, making it an effective emulsifier and surfactant. This interaction is facilitated by the esterified lauric acid chains, which can embed in lipid bilayers or interact with hydrophobic substances, while the D-glucitol backbone remains hydrophilic.
Comparaison Avec Des Composés Similaires
Similar Compounds
D-Glucitol 1,3,4,5,6-pentaacetate: Another esterified derivative of D-glucitol, but with acetic acid instead of lauric acid.
D-Glucitol 1,3,4,5,6-pentastearate: Esterified with stearic acid, resulting in different hydrophobic properties.
D-Glucitol 1,3,4,5,6-pentapalmitate: Esterified with palmitic acid, offering a balance between hydrophilic and hydrophobic interactions.
Uniqueness
D-Glucitol 1,3,4,5,6-pentalaurate is unique due to its specific esterification with lauric acid, which provides a distinct balance of hydrophilic and hydrophobic properties. This makes it particularly effective in applications requiring emulsification and surfactant properties.
Propriétés
Numéro CAS |
94108-71-1 |
|---|---|
Formule moléculaire |
C66H124O11 |
Poids moléculaire |
1093.7 g/mol |
Nom IUPAC |
[(2S,3R,4R,5R)-3,4,5,6-tetra(dodecanoyloxy)-2-hydroxyhexyl] dodecanoate |
InChI |
InChI=1S/C66H124O11/c1-6-11-16-21-26-31-36-41-46-51-60(68)73-56-58(67)65(76-63(71)54-49-44-39-34-29-24-19-14-9-4)66(77-64(72)55-50-45-40-35-30-25-20-15-10-5)59(75-62(70)53-48-43-38-33-28-23-18-13-8-3)57-74-61(69)52-47-42-37-32-27-22-17-12-7-2/h58-59,65-67H,6-57H2,1-5H3/t58-,59+,65+,66+/m0/s1 |
Clé InChI |
SIEDUZNVHFJQQF-LVOMGTGVSA-N |
SMILES isomérique |
CCCCCCCCCCCC(=O)OC[C@@H]([C@H]([C@@H]([C@@H](COC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)O |
SMILES canonique |
CCCCCCCCCCCC(=O)OCC(C(C(C(COC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




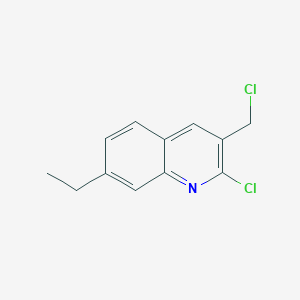

![(E)-12-Methoxy-7-methyl-9,10-dihydrodibenzo[b,j][1]oxacycloundecin-5(8H)-one](/img/structure/B12641970.png)
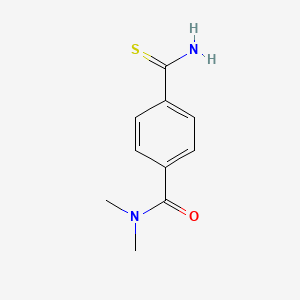
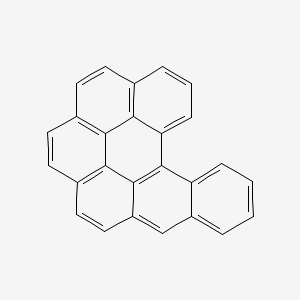
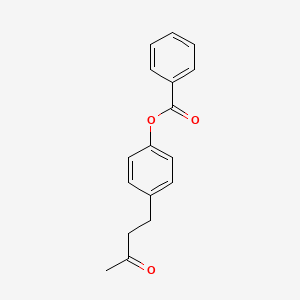
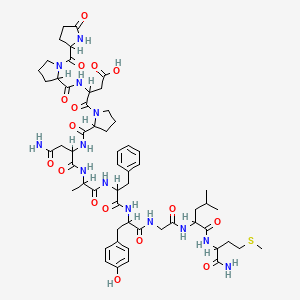
![4-[4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]piperidin-3-ol](/img/structure/B12641994.png)

